2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole
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Overview
Description
2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a benzodiazole ring fused with a piperidine ring, which is further substituted with a fluorobenzoyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine derivative, which is then reacted with a benzodiazole precursor. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaOH or KOtBu in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically results in the formation of alcohols or amines .
Scientific Research Applications
2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common targets include G-protein coupled receptors (GPCRs) and ion channels .
Comparison with Similar Compounds
Similar Compounds
- **1-(4-fluorobenzoyl)piperidin-3-yl]acetic acid
- **6-fluoro-3-(4-piperidinyl)benzisoxazole
- **N-(piperidine-4-yl)benzamide
Uniqueness
2-[1-(3-fluorobenzoyl)piperidin-3-yl]-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the combination of the benzodiazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-(3-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c20-15-7-3-5-13(11-15)19(24)23-10-4-6-14(12-23)18-21-16-8-1-2-9-17(16)22-18/h1-3,5,7-9,11,14H,4,6,10,12H2,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNFZMWNCSSFAND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CC=C2)F)C3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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